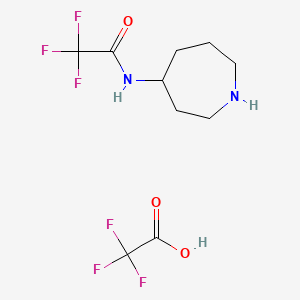
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid is a chemical compound that features a trifluoroacetamide group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid typically involves the reaction of azepane with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)-2,2,2-trifluoroacetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(morpholin-4-yl)-2,2,2-trifluoroacetamide: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C10H14F6N2O3 |
|---|---|
Molecular Weight |
324.22 g/mol |
IUPAC Name |
N-(azepan-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-2-1-4-12-5-3-6;3-2(4,5)1(6)7/h6,12H,1-5H2,(H,13,14);(H,6,7) |
InChI Key |
KYEWYOZDEXWFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















